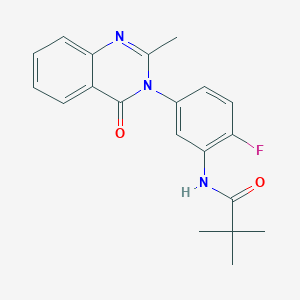

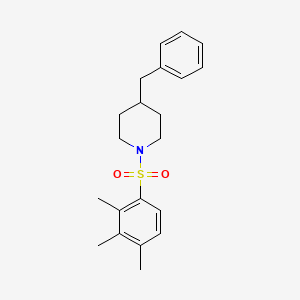

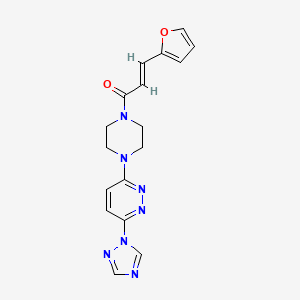

![molecular formula C27H27N5O3 B2412890 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021095-24-8](/img/structure/B2412890.png)

5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.545. The purity is usually 95%.

BenchChem offers high-quality 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Dopamine D3 Receptor Ligands

Dopamine (1) plays a crucial role in both the central nervous system and the periphery. Its physiological impact is mediated through interactions with G-protein-coupled receptors (GPCRs). Among these receptors, the D3 subtype has been linked to several diseases and conditions, including depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease (PD). Researchers have identified a novel series of 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as high-affinity ligands for the D3 receptor . These compounds hold promise for therapeutic interventions related to D3 receptor modulation.

Anticancer Properties

Functionalized derivatives of this compound have been evaluated for their anticancer potential. Specifically, compounds from a related group have shown moderate effects, primarily on renal cancer cell lines . Further investigations into their mechanisms of action and potential clinical applications are warranted.

Synthesis and Characterization

The synthesis of pyrido[2,3-d]pyrimidine-5-one derivatives involves intriguing chemical transformations, including cyclization and N-methylation. These synthetic pathways contribute to the compound’s structural diversity and potential applications .

Cytotoxic Activity

In another study, pyrazolo[3,4-d]pyrimidine derivatives (related to the pyrido[2,3-d]pyrimidine scaffold) exhibited superior cytotoxic activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Their IC50 values were notably lower than those of the reference drug sorafenib .

Wirkmechanismus

Target of Action

Similar compounds in the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cell signaling, growth, and proliferation.

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . By inhibiting PI3K, the compound could prevent the activation of AKT, thereby reducing mTOR activation and ultimately leading to reduced cell proliferation and survival. Additionally, by inhibiting protein tyrosine kinases and cyclin-dependent kinases, the compound could disrupt cell cycle progression and growth factor signaling .

Result of Action

The molecular and cellular effects of the compound’s action would likely include reduced cell proliferation and potentially cell death, given its potential role as an inhibitor of PI3K, protein tyrosine kinases, and cyclin-dependent kinases . These effects could be beneficial in the context of diseases characterized by excessive cell proliferation, such as cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its targets. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy.

Eigenschaften

IUPAC Name |

5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O3/c1-29-24-23(22(11-12-28-24)30-13-15-31(16-14-30)25(33)19-9-10-19)26(34)32(27(29)35)17-20-7-4-6-18-5-2-3-8-21(18)20/h2-8,11-12,19H,9-10,13-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSIHSNOTHPTDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(CC5)C(=O)C6CC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

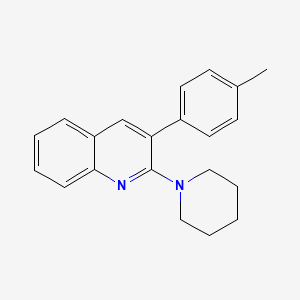

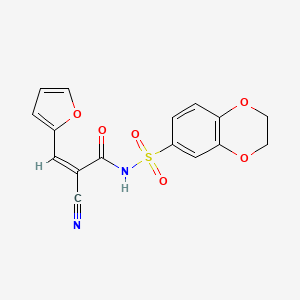

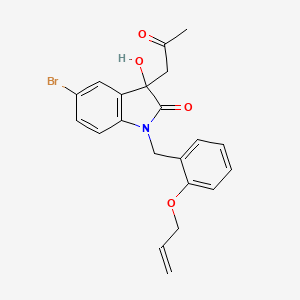

![8-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2412811.png)

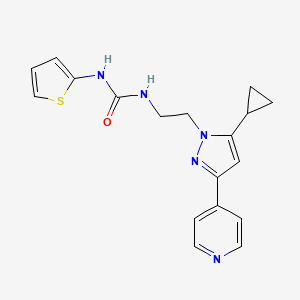

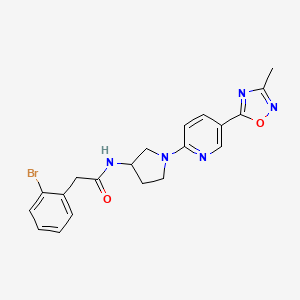

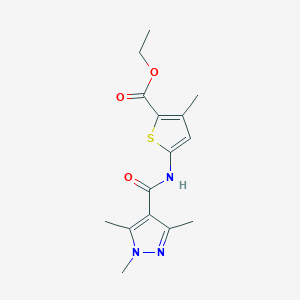

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2412815.png)

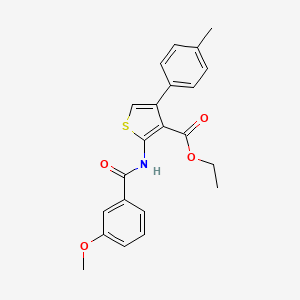

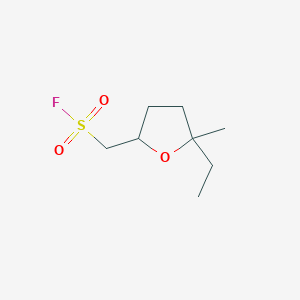

![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)